1-Butanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-3'-methoxy-, hydrochloride
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Overview
Description
1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an acridine moiety, a sulfonanilide group, and a methoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride typically involves multiple steps, including the formation of the acridine core, the introduction of the sulfonanilide group, and the addition of the methoxy substituent. Common reagents used in these reactions may include acetic anhydride, sulfonyl chlorides, and methanol. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography may be employed to purify the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer oxygen atoms.
Scientific Research Applications
1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride may have several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Possible use in drug development or as a therapeutic agent.
Industry: Applications in materials science or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride would depend on its specific interactions with molecular targets. This compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Butanesulfonanilide: A simpler analog without the acridine and methoxy groups.
4’-(3-Acetamido-9-acridinylamino)-3’-methoxy-: A compound lacking the butanesulfonanilide group.
Acridine Derivatives: Compounds with similar acridine cores but different substituents.
Uniqueness
1-Butanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-, hydrochloride is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in simpler analogs. This uniqueness can make it valuable for specialized applications in research and industry.
Properties
CAS No. |
71802-79-4 |
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Molecular Formula |
C26H29Cl2N4O4S- |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
N-[9-[4-(butylsulfonylamino)-2-methoxyanilino]acridin-10-ium-3-yl]acetamide;dichloride |
InChI |
InChI=1S/C26H28N4O4S.2ClH/c1-4-5-14-35(32,33)30-19-11-13-23(25(16-19)34-3)29-26-20-8-6-7-9-22(20)28-24-15-18(27-17(2)31)10-12-21(24)26;;/h6-13,15-16,30H,4-5,14H2,1-3H3,(H,27,31)(H,28,29);2*1H/p-1 |
InChI Key |
HXQHJWDJYUJRJK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC(=CC3=[NH+]C4=CC=CC=C42)NC(=O)C)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
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